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Introduction and Mechanistic Principles
The separation and purification of Rare Earth Elements (REEs) from pregnant leach solutions

(PLS) is a critical bottleneck in the critical minerals supply chain. Di-(2-ethylhexyl)phosphoric

acid (D2EHPA) is the industry-standard organophosphorus acidic extractant due to its high

extraction capacity, chemical stability, and favorable separation factors for heavy rare earth

elements (HREEs) over light rare earth elements (LREEs)[1].

As a Senior Application Scientist, I emphasize that successful solvent extraction (SX) is not

merely about mixing two phases; it is about precise thermodynamic and kinetic control of a

liquid-liquid interface.

The Cation Exchange Mechanism
In aliphatic diluents like kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer (

). The extraction of trivalent REE ions (

) follows a cation exchange mechanism[2]:

Causality of pH Dependence: The liberation of three protons (
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) for every REE ion extracted inherently drives the aqueous pH down. According to Le
Chatelier’s principle, this accumulation of protons pushes the equilibrium to the left,
prematurely halting extraction. To counteract this, the organic phase is often saponified
(partially neutralized with

or

) prior to extraction, replacing the exchangeable protons with sodium or ammonium ions,
thereby buffering the aqueous phase pH during the reaction[3].

Overcoming Third-Phase Formation
A common failure mode in D2EHPA systems is "third-phase formation"—the splitting of the

organic phase into a diluent-rich top layer and a dense, metal-loaded organometallic bottom

layer. This occurs when the

complex exceeds its solubility limit in the non-polar diluent[4].

Prevention Strategy: Maintaining a high D2EHPA-to-metal molar ratio (typically >6.0)

prevents the onset of the third phase[4]. Alternatively, adding phase modifiers like isodecanol

or utilizing synergistic extractants like Tributyl Phosphate (TBP) disrupts the rigid reverse-

micelle structures that cause phase splitting[5][6].
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Continuous counter-current solvent extraction workflow for REE purification.
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Thermodynamic mechanism of cation exchange at the liquid-liquid interface.

Quantitative Data & Optimal Parameters
The efficiency of D2EHPA is highly dependent on the target REE, the aqueous feed acidity, and

the extractant concentration. D2EHPA exhibits a strong preference for heavier REEs (e.g., Y,

Yb, Er) over lighter ones (La, Ce, Nd)[1][7].

Table 1: Summary of Optimized Extraction & Stripping Parameters
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Parameter
Optimal Range /
Value

Mechanistic
Rationale

Reference

Aqueous pH (Feed) 1.5 – 2.0

Maximizes REE

extraction (>95%)

while suppressing the

co-extraction of

impurities like Fe(III)

and Al(III).

[2]

D2EHPA

Concentration

1.0 M – 1.8 M (in

kerosene)

High concentrations

(e.g., 1.8 M) are

required to extract

HREEs efficiently and

prevent third-phase

formation.

[1][4][7]

Contact Time 60 – 120 seconds

REE extraction

kinetics are rapid;

equilibrium is typically

reached within 60

seconds.

[2]

Stripping Agent

4.0 M

or

High proton

concentration (

) forcefully reverses

the extraction

equilibrium, stripping

>95% of loaded

REEs.

[1][8]

Synergistic Additives TBP or Lactic Acid

TBP acts as a phase

modifier; Lactic acid

acts as an aqueous

complexing agent to

improve adjacent REE

separation factors

(e.g., Nd/La).

[5][9]
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Experimental Protocol: Two-Stage Selective
Extraction
The following self-validating protocol is designed to selectively separate HREEs from LREEs

using a two-stage approach, ensuring high purity and preventing extractant degradation.

Phase 1: Reagent Preparation & Saponification
Organic Phase Preparation: Dilute technical-grade D2EHPA (95% purity) in aliphatic

kerosene to achieve a 1.8 M concentration[1].

Saponification (Optional but Recommended for High-Grade PLS):

Slowly add 10 M

to the organic phase under vigorous stirring until 30-40% of the D2EHPA is converted to
the sodium salt (

-D2EHPA).

Validation Check: The organic phase should remain clear. Cloudiness indicates excessive

saponification leading to reverse micelle agglomeration[3].

Phase 2: Stage 1 - HREE Extraction
Feed Adjustment: Adjust the Pregnant Leach Solution (PLS) to pH 1.5 using dilute

or

[2].

Contact: Mix the aqueous PLS and the 1.8 M D2EHPA organic phase at an Organic-to-

Aqueous (O/A) ratio of 1:1 in a jacketed separation funnel or mixer-settler at 25°C.

Mixing: Agitate vigorously for 60 to 120 seconds. Note: Extended mixing beyond 5 minutes

does not improve REE yield but may increase the co-extraction of iron[2].

Phase Separation: Allow 5–10 minutes for complete phase disengagement.
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Result: >90% of HREEs (e.g., Dy, Y, Yb) will partition into the loaded organic phase, while

>95% of LREEs (La, Ce, Nd) remain in the aqueous raffinate[1].

Phase 3: Stage 2 - LREE Extraction
Raffinate Adjustment: Collect the aqueous raffinate from Stage 1. The pH will have dropped

due to proton exchange. Readjust the pH to 1.6 – 1.7[1].

Contact: Introduce a fresh batch of 1.8 M D2EHPA (or a synergistic mixture of D2EHPA/TBP)

to the adjusted raffinate[1][5].

Extraction: Agitate for 2 minutes and allow phase separation. This step will recover >93% of

the remaining LREEs[1].

Phase 4: Scrubbing and Stripping
Scrubbing (Impurity Removal): Contact the loaded organic phases with a dilute acid (0.1 M

) at an O/A ratio of 2:1 to scrub co-extracted impurities (like Ca or trace Al) without stripping
the REEs.

Stripping (REE Recovery): Contact the scrubbed organic phase with 4.0 M

or 5.0 M

at an O/A ratio of 1:1[1][8].

Agitation & Recovery: Mix for 5 minutes. The high acid concentration drives the REEs back

into the aqueous phase. The regenerated D2EHPA organic phase can now be recycled back

to Phase 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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